molecular formula C15H20N2O4S2 B2911836 N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(4-methoxyphenyl)ethanediamide CAS No. 2415504-17-3

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(4-methoxyphenyl)ethanediamide

Cat. No.: B2911836
CAS No.: 2415504-17-3
M. Wt: 356.46
InChI Key: DRKYPHVFHWIBGC-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(4-methoxyphenyl)oxamide is a complex organic compound characterized by the presence of a dithiepan ring, a methoxyphenyl group, and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(4-methoxyphenyl)oxamide typically involves the following steps:

    Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile derived from the dithiepan ring.

    Formation of the Oxamide Linkage: The final step involves the formation of the oxamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(4-methoxyphenyl)oxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dithiepan moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxamide linkage, potentially converting it to an amine.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(4-methoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(4-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide
  • N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide

Uniqueness

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N’-(4-methoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-21-12-4-2-11(3-5-12)17-14(19)13(18)16-8-15(20)9-22-6-7-23-10-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKYPHVFHWIBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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